molecular formula C11H9FN2O B12434570 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12434570
M. Wt: 204.20 g/mol
InChI Key: PTKKTMWCOFANJR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a fluorine atom, a pyrrolidinone ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-oxopyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both the fluorine atom and the pyrrolidinone ring. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9FN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

PTKKTMWCOFANJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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